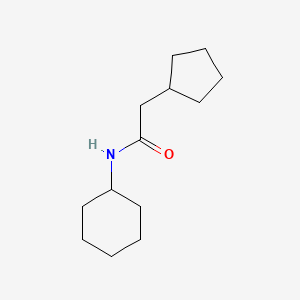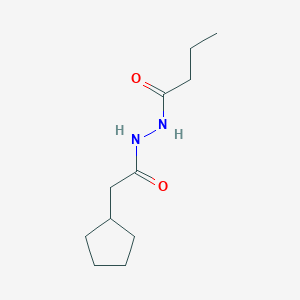
N-(tert-butyl)-2-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-cyclopentylacetamide, also known as Bicuculline, is a chemical compound that is commonly used in scientific research. It is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and is often used to study the effects of GABAergic transmission in the brain.
Mécanisme D'action
N-(tert-butyl)-2-cyclopentylacetamide acts as a competitive antagonist of GABA receptors, specifically targeting the GABAA receptor. By blocking the action of GABA, this compound increases the excitability of neurons in the brain, leading to increased activity and altered brain function.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the brain. It has been shown to increase the release of several neurotransmitters, including dopamine and acetylcholine. This compound has also been shown to alter the activity of several ion channels in the brain, including the NMDA receptor.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-2-cyclopentylacetamide is a valuable tool for studying the effects of reduced GABAergic transmission in the brain. It is a potent and selective antagonist of GABA receptors, making it an ideal tool for studying the role of GABA in brain function. However, this compound has some limitations in lab experiments. It is relatively non-specific, and can also block the action of other neurotransmitters, such as glycine. Additionally, this compound has a relatively short half-life, which can limit its usefulness in longer-term experiments.
Orientations Futures
There are a number of potential future directions for research on N-(tert-butyl)-2-cyclopentylacetamide. One area of interest is the role of GABAergic transmission in the development of neurological disorders, such as epilepsy and Parkinson's disease. This compound has been shown to be effective in animal models of these disorders, and further research could lead to the development of new treatments. Additionally, this compound could be used to study the role of GABA in the development of addiction and other behavioral disorders. Finally, new methods for synthesizing this compound could lead to more efficient and cost-effective production of this valuable research tool.
Méthodes De Synthèse
N-(tert-butyl)-2-cyclopentylacetamide can be synthesized using a variety of methods, including the reaction of tert-butylamine with 2-cyclopentenone in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form this compound.
Applications De Recherche Scientifique
N-(tert-butyl)-2-cyclopentylacetamide is widely used in scientific research to study the effects of GABAergic transmission in the brain. It is often used to block the action of GABA receptors, allowing researchers to study the effects of reduced GABAergic transmission on brain function. This compound has been used to study a variety of brain functions, including learning and memory, anxiety, and addiction.
Propriétés
IUPAC Name |
N-tert-butyl-2-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-11(2,3)12-10(13)8-9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZBXBJRXACXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914676.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)
![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)




![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)
![3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)
